Tetraethylammonium bistrifluoromethanesulfonimidate

Description

Properties

IUPAC Name |

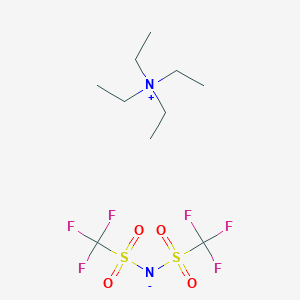

bis(trifluoromethylsulfonyl)azanide;tetraethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C2F6NO4S2/c1-5-9(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVQLVFWBBDZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585000 | |

| Record name | N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161401-26-9 | |

| Record name | N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium bistrifluoromethanesulfonimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction mechanism begins with the ammonolysis of trifluoromethanesulfonyl fluoride (CF₃SO₂F) in the presence of TEAOH:

The tetraethylammonium cation displaces the protonated amine intermediate, forming TEANTf2. Key stoichiometric ratios include a 1:1:1 molar ratio of CF₃SO₂F, NH₃, and TEAOH to maximize yield.

Optimized Reaction Conditions

-

Solvent : Methylene chloride or ethylene dichloride (nonpolar inert solvents).

-

Temperature : Initial cooling to -20°C to control exothermic ammonia dissolution, followed by gradual warming to 20–40°C for 4–6 hours.

-

Purification : Post-reaction filtration removes hydrofluoric acid byproducts (e.g., TEA·HF). Subsequent distillation under reduced pressure (40–80°C at 10–100 Pa) isolates the product.

Table 1: Representative Reaction Parameters and Outcomes

Metathesis Reaction with Alkali Metal Salts

An alternative route involves metathesis between tetraethylammonium chloride (TEACl) and alkali metal bistriflimides (e.g., LiNTf₂ or NaNTf₂). This method leverages the low solubility of metal halides in organic solvents to drive the reaction to completion.

Reaction Stoichiometry and Solvent Selection

The metathesis proceeds as:

where M = Li or Na. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are ideal due to their ability to dissolve TEACl and MNTf₂ while precipitating MCl.

Industrial-Scale Considerations

Table 2: Comparative Efficiency of Metathesis Routes

| Parameter | LiNTf₂ Route | NaNTf₂ Route |

|---|---|---|

| Yield | 88% | 85% |

| Purity | 99.2% | 98.7% |

| Reaction Time | 2 hours | 3 hours |

Purification and Characterization Techniques

Vacuum Distillation and Recrystallization

Crude TEANTf2 is purified via fractional distillation under reduced pressure (10–100 Pa) to separate low-volatility impurities. Recrystallization from ethanol-water mixtures (9:1 v/v) enhances purity to >99.9%.

Analytical Validation

-

Ion Chromatography : Quantifies residual chloride (<100 ppm) and sodium (<50 ppm).

-

NMR Spectroscopy : ¹⁹F NMR confirms anion integrity (δ = -79.2 ppm for CF₃ groups).

Industrial-Scale Production Workflow

Large-scale synthesis adopts continuous-flow reactors to enhance heat dissipation and reaction uniformity. Key steps include:

-

Automated Feed Systems : Precise dosing of CF₃SO₂F and TEAOH.

-

In-Line Filtration : Ceramic membranes remove particulates.

-

Spray Drying : Produces free-flowing powder with consistent particle size (D50 = 50–100 μm).

Comparative Analysis of Methodologies

| Metric | Direct Amidation | Metathesis |

|---|---|---|

| Raw Material Cost | High (CF₃SO₂F) | Moderate (MNTf₂) |

| Environmental Impact | HF byproduct | Minimal waste |

| Scalability | Excellent | Moderate |

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium bistrifluoromethanesulfonimidate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetraethylammonium group is replaced by other nucleophiles.

Complex Formation: The compound can form complexes with metal ions, which can be used in various catalytic processes.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.

Solvents: Organic solvents such as acetonitrile and dichloromethane are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce tetraethylammonium halides .

Scientific Research Applications

Electrochemical Studies

TEA-BTFSI serves as an electrolyte in electrochemical applications, particularly in lithium-ion batteries and redox flow batteries. Its high electrochemical stability allows for efficient energy storage and transfer, making it a critical component in developing advanced battery technologies .

Table 1: Electrochemical Properties of TEA-BTFSI

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Excellent |

| Solubility | Water and organic solvents |

Biological Studies

In biological research, TEA-BTFSI has been used to study ion channels, particularly potassium channels. It acts as a blocker, influencing neuronal excitability and muscle contraction dynamics. This property is valuable for investigating channelopathies and developing potential treatments for related disorders .

Case Study: Effects on Neuronal Activity

Research demonstrated that TEA-BTFSI significantly alters firing rates in neurons when potassium channels are inhibited. This highlights its potential use in neuropharmacology.

Organic Synthesis

TEA-BTFSI is also utilized as a reagent in organic synthesis. It participates in nucleophilic substitution reactions and can form complexes with metal ions, which are essential for various catalytic processes .

Table 2: Comparison of Tetraethylammonium Bistrifluoromethanesulfonimidate with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Quaternary Ammonium Salt | Potassium Channel Blocker | Neuropharmacology, Electrochemistry |

| Tetrabutylammonium bistrifluoromethanesulfonimidate | Quaternary Ammonium Salt | Similar Ion Channel Interactions | Electrochemical Studies |

| Tetramethylammonium bistrifluoromethanesulfonimidate | Quaternary Ammonium Salt | Less Effective in Biological Systems | Organic Synthesis |

Industrial Applications

In industry, TEA-BTFSI is used in the production of advanced materials and electronic devices due to its stability and unique electrochemical properties. It has been explored for potential applications in solar energy technologies, where its toxicity profile is evaluated to ensure environmental safety .

Research Findings

Recent studies have highlighted the dual role of TEA-BTFSI as both an electrolyte and a biological agent:

- Electrochemical Stability : TEA-BTFSI exhibits high electrochemical stability, making it suitable for use in lithium-ion batteries.

- Biological Implications : The compound's ability to modulate ion channel activity suggests potential therapeutic uses in treating conditions associated with ion channel dysfunction .

Mechanism of Action

The mechanism of action of tetraethylammonium bistrifluoromethanesulfonimidate involves its interaction with ion channels and other molecular targets. The compound can block potassium channels by binding to specific sites, thereby affecting ion transport across cell membranes. This property makes it useful in studies related to electrophysiology and neurobiology .

Comparison with Similar Compounds

Key Properties :

- Solubility : High solubility in polar organic solvents (e.g., acetonitrile, THF) due to the weakly coordinating TFSI<sup>−</sup> anion .

- Conductivity : Exhibits superior ionic conductivity compared to halide-based salts, making it suitable for electrochemical applications .

- Thermal Stability : TFSI<sup>−</sup> imparts high thermal stability (>300°C), typical of sulfonimidate salts .

Tetraethylammonium Salts with Different Anions

Key Observations :

- Anion Size and Coordination : TFSI<sup>−</sup>’s large size and charge delocalization reduce ion-pairing, enhancing conductivity in organic media compared to smaller anions like BF4<sup>−</sup> or Cl<sup>−</sup> .

- Toxicity: TEA-Cl and TEA-Br exhibit phytotoxicity (e.g., inhibited root growth in Chenopodium album) and neuroprotective effects in mammals, while TFSI salts are less studied but presumed safer due to inert anions .

Other Quaternary Ammonium Bistriflimide Salts

Key Observations :

- Cation Hydrophobicity : Longer alkyl chains (e.g., methyltrioctylammonium) lower melting points, creating room-temperature ionic liquids, whereas tetraethylammonium derivatives are solids .

- Conductivity vs. Cation Size : Smaller cations (e.g., TEA<sup>+</sup>) paired with TFSI<sup>−</sup> achieve higher conductivity due to reduced cationic mass .

Biological Activity

Overview

Tetraethylammonium bistrifluoromethanesulfonimidate (TEA-BTFSI) is a quaternary ammonium salt that has garnered attention for its potential applications in both electrochemical and biological contexts. This compound is primarily utilized as an electrolyte in electrochemical studies and as a reagent in organic synthesis. Its unique properties enable it to interact with biological systems, particularly in the study of ion channels and membrane transport mechanisms.

TEA-BTFSI is characterized by its high purity and stability, making it suitable for various applications. The compound can be synthesized through the reaction of tetraethylammonium hydroxide with bistrifluoromethanesulfonimide, typically in an organic solvent like acetonitrile under controlled conditions. Its solubility in water and organic solvents contributes to its versatility in research settings.

Target of Action

TEA-BTFSI primarily interacts with ion channels, particularly potassium channels, where it acts as a blocker. This interaction is crucial for understanding its role in cellular processes and potential therapeutic applications.

Biochemical Pathways

The precise biochemical pathways affected by TEA-BTFSI are still under investigation. However, preliminary studies suggest that it may influence ion transport across cell membranes, which is vital for maintaining cellular homeostasis.

Pharmacokinetics

As a quaternary ammonium salt, TEA-BTFSI exhibits good solubility characteristics, allowing it to be effectively utilized in biological assays. The pharmacokinetic profile indicates that it can readily penetrate biological membranes, although detailed studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Ion Channel Studies

TEA-BTFSI has been employed in various studies examining its effects on ion channels:

- Potassium Channels : Research indicates that TEA-BTFSI effectively blocks potassium channels, which can lead to alterations in neuronal excitability and muscle contraction dynamics. This property makes it a valuable tool for studying channelopathies and developing potential treatments for related disorders.

- Calcium Channels : There is emerging evidence suggesting that TEA-BTFSI may also affect calcium channel activity, though further research is necessary to elucidate these interactions.

Case Studies

- Effect on Neuronal Activity : A study investigating the impact of TEA-BTFSI on neuronal action potentials demonstrated significant alterations in firing rates when potassium channels were inhibited. This highlights the compound's potential use in neuropharmacology.

- Membrane Transport Studies : In experiments assessing the role of TEA-BTFSI on membrane transport proteins, results indicated that the compound could modulate the activity of transporters involved in nutrient uptake, suggesting broader implications for metabolic regulation.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Quaternary Ammonium Salt | Potassium Channel Blocker | Neuropharmacology, Electrochemistry |

| Tetrabutylammonium bistrifluoromethanesulfonimidate | Quaternary Ammonium Salt | Similar Ion Channel Interactions | Electrochemical Studies |

| Tetramethylammonium bistrifluoromethanesulfonimidate | Quaternary Ammonium Salt | Less Effective in Biological Systems | Organic Synthesis |

Research Findings

Recent studies have highlighted the dual role of TEA-BTFSI as both an electrolyte and a biological agent:

- Electrochemical Stability : TEA-BTFSI exhibits high electrochemical stability, making it suitable for use in lithium-ion batteries and other electrochemical applications.

- Biological Implications : The compound's ability to modulate ion channel activity suggests potential therapeutic uses in treating conditions associated with ion channel dysfunction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tetraethylammonium bistrifluoromethanesulfonimidate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves neutralizing tetraethylammonium hydroxide with bistrifluoromethanesulfonimide acid in an anhydrous solvent (e.g., acetonitrile or dichloromethane). After reaction completion, the product is precipitated by adding a non-polar solvent (e.g., diethyl ether) and purified via recrystallization from ethyl acetate or ethanol. Drying under vacuum (70°C, 3–6 hours) ensures residual solvent removal . Elemental analysis and NMR spectroscopy (¹H, ¹⁹F) are critical for verifying purity (>99%) .

Q. What analytical techniques are essential for characterizing this compound’s structural and electrochemical properties?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H NMR confirms the tetraethylammonium cation, while ¹⁹F NMR identifies the bistrifluoromethanesulfonimidate anion.

- Conductivity measurements : Assess ionic conductivity in solvents like propylene carbonate or acetonitrile using a calibrated conductivity meter.

- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition onset temperatures).

- Cyclic voltammetry : Evaluates electrochemical stability windows in non-aqueous electrolytes .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) to avoid moisture absorption. Use a desiccator with silica gel or molecular sieves. Handle in a glovebox or under dry nitrogen flow for hygroscopic-sensitive applications. Avoid prolonged exposure to light, as some quaternary ammonium salts degrade photolytically .

Advanced Research Questions

Q. How can ion association behavior of this salt in non-aqueous solvents be experimentally quantified, and what factors influence discrepancies between calculated and observed values?

- Methodological Answer : Conductometric titration paired with the Fuoss–Shedlovsky method quantifies ion association constants (K_A). Solvent polarity (e.g., dichloromethane vs. DMF) significantly impacts K_A, as lower dielectric constants promote ion pairing. Discrepancies between calculated (electrostatic models) and experimental K_A values often arise from non-electrostatic interactions (e.g., hydrogen bonding or solvent structuration) . For accurate results, calibrate measurements against known standards like tetraethylammonium perchlorate .

Q. What experimental strategies resolve contradictions in electrochemical data when using this salt as a supporting electrolyte?

- Methodological Answer : Contradictions (e.g., variable conductivity or redox stability) may stem from:

- Impurity interference : Trace water or residual solvents alter electrochemical behavior. Pre-dry solvents over molecular sieves and validate purity via Karl Fischer titration.

- Ion pairing effects : Use high dielectric solvents (e.g., DMSO) to minimize association. Compare data with alternative electrolytes (e.g., tetrabutylammonium salts) to isolate anion-specific effects .

- Electrode passivation : Replace conventional electrodes (Pt/Ag) with glassy carbon or boron-doped diamond to reduce surface interactions .

Q. How can this salt be optimized for use in nucleophilic aromatic substitution (SNAr) fluorination reactions requiring anhydrous conditions?

- Methodological Answer : Generate anhydrous fluoride ions in situ by combining this compound with a fluorine-compatible electrophile (e.g., sulfuryl fluoride or aryl fluorosulfonates). Monitor reaction progress via ¹⁹F NMR and optimize stoichiometry to balance reactivity and side-product formation. For moisture-sensitive reactions, employ Schlenk-line techniques or continuous nitrogen purging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.